

An In-depth Technical Guide to (+)-Intermedine: Discovery, History, and Scientific Profile

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Compound of Interest

Compound Name: (+)-Intermedine

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Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine alkaloid, has garnered significant scientific interest due to its widespread presence in various plant species and its notable biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to **(+)-Intermedine**. It details the initial isolation and structural elucidation, synthetic methodologies, and an in-depth analysis of its biological mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Introduction

(+)-Intermedine is a member of the retronecine-type monoester class of pyrrolizidine alkaloids (PAs).^[1] PAs are a large group of secondary metabolites produced by numerous plant species worldwide, primarily as a defense mechanism against herbivores. The consumption of PA-containing plants, often through contaminated food or herbal remedies, has been linked to various health issues in both humans and livestock, with hepatotoxicity being the most prominent concern.^{[1][2]} **(+)-Intermedine** and its stereoisomer, lycopsamine, are frequently found co-existing in plants such as those from the Boraginaceae, Asteraceae, and Fabaceae families. This guide focuses specifically on **(+)-Intermedine**, providing a detailed exploration of its scientific journey from discovery to its current understanding as a bioactive molecule.

Discovery and History

The first definitive isolation and structural characterization of **(+)-Intermedine** was reported in 1990 by Röder from the aerial parts of *Cerinth minor* L.[3] Prior to this, the presence of various PAs in different plant species was known, but the specific isolation and detailed spectroscopic analysis of Intermedine marked a significant step in the study of this particular alkaloid. The structural elucidation was accomplished using a combination of spectroscopic methods, including mass spectrometry (MS), 2D-1H Nuclear Magnetic Resonance (NMR), and 13C-NMR.[3]

Timeline of Key Milestones

Year	Milestone	Key Contributor(s)
1985	First reported synthesis of Intermedine as part of a study on potential antitumor agents.	Zalkow, L. H., et al.[4]
1990	First isolation and full spectroscopic characterization of Intermedine from <i>Cerinth minor</i> .	Röder, E.[3]
2021	Detailed investigation into the hepatotoxicity mechanism of Intermedine, demonstrating its role in inducing mitochondria-mediated apoptosis.	Wang, Y., et al.[1]

Physicochemical Properties and Spectroscopic Data

The structural identity of **(+)-Intermedine** has been established through various spectroscopic techniques. Below is a summary of the available quantitative data.

Chemical Structure

- Systematic Name: [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
- Molecular Formula: C₁₅H₂₅NO₅
- Molecular Weight: 299.36 g/mol

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data of (+)-Intermedine

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)
1	75.8	4.08 (m)
2	128.4	5.82 (s)
3	62.1	4.21 (m)
5	53.8	3.35 (m), 2.75 (m)
6	35.6	2.05 (m), 1.95 (m)
7	78.9	4.75 (m)
8	134.5	-
9	62.5	4.85 (d), 4.70 (d)
1'	176.5	-
2'	83.9	-
3'	71.5	4.15 (q)
4'	16.8	1.25 (d)
2''-CH(CH ₃) ₂	34.5	2.15 (m)
2''-CH(CH ₃) ₂	17.2, 16.9	0.95 (d), 0.90 (d)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values reported in the literature.

Mass Spectrometry (MS) Fragmentation:

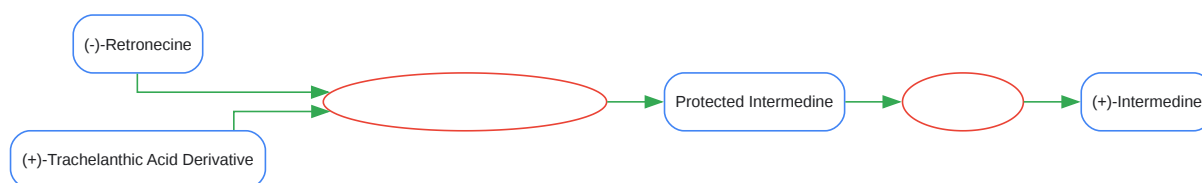
The electron ionization mass spectrum (EI-MS) of **(+)-Intermedine** exhibits a characteristic fragmentation pattern for pyrrolizidine alkaloids. The molecular ion peak $[M]^+$ at m/z 299 is often weak or absent. Key fragments arise from the cleavage of the ester bond and fragmentation of the pyrrolizidine nucleus. Common fragments include ions at m/z 138, 120, 93, and 80, corresponding to the retronecine base and its degradation products. The fragmentation pattern is crucial for distinguishing it from its stereoisomers.[5]

Synthesis

The synthesis of **(+)-Intermedine** was first described by Zalkow and his colleagues in 1985 as part of a broader effort to synthesize various pyrrolizidine alkaloids and their N-oxides for evaluation as potential antitumor agents.[4]

Synthetic Strategy Overview

The general synthetic approach involves the esterification of the necine base, retronecine, with a suitable necic acid.



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Caption: General synthetic workflow for **(+)-Intermedine**.

Experimental Protocol (Based on Zalkow et al., 1985)

The following provides a generalized experimental protocol based on the published synthetic strategy.[4]

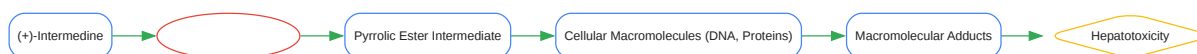
- Preparation of the Necic Acid: (+)-Trachelanthic acid is synthesized and its isopropylidene derivative is prepared to protect the diol functionality.
- Preparation of the Necine Base: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which is isolated from *Crotalaria spectabilis*.
- Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled to the C-9 position of (-)-retronecine. This is the key esterification step.
- Deprotection: The isopropylidene protecting group is removed by hydrolysis to yield **(+)-Intermediate**.
- Purification: The final product is purified using chromatographic techniques.

Biological Activity and Mechanism of Action

(+)-Intermediate is well-documented for its hepatotoxic effects.[1][2] The toxicity is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Metabolic Activation

In the liver, **(+)-Intermediate** is metabolized by cytochrome P450 enzymes to form a highly reactive pyrrolic ester. This electrophilic intermediate can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity.

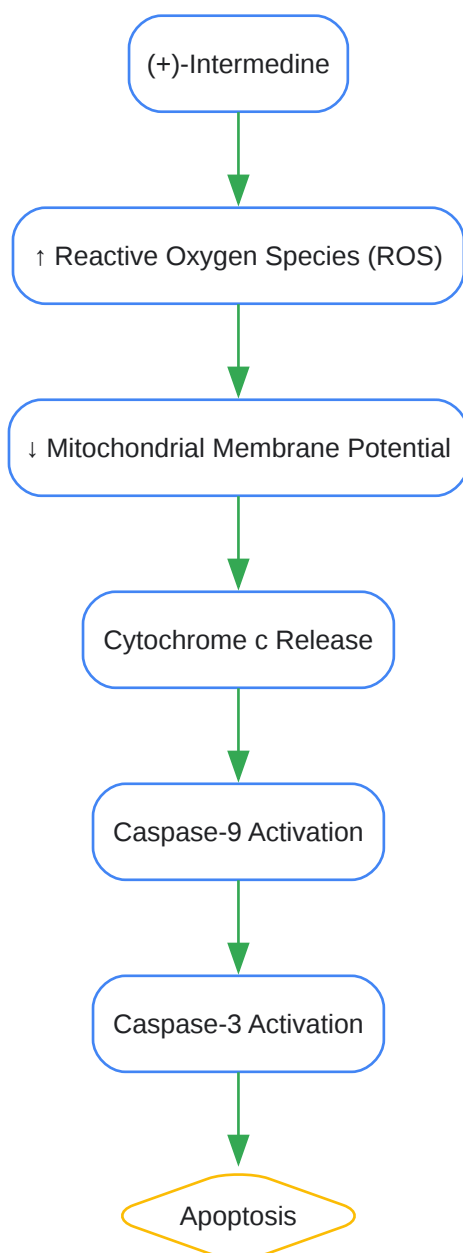


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Caption: Metabolic activation of **(+)-Intermediate**.

Signaling Pathway of Hepatotoxicity

Recent studies have elucidated the signaling pathway through which **(+)-Intermediate** induces hepatotoxicity, primarily through mitochondria-mediated apoptosis.[1]



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Caption: Signaling pathway of **(+)-Intermedine**-induced apoptosis.

The process begins with an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.^[1] This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, culminating in programmed cell death or apoptosis.^[1]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for **(+)-Intermedine** is limited. However, general principles for pyrrolizidine alkaloids can be applied.

- Absorption: PAs are generally well-absorbed from the gastrointestinal tract.
- Distribution: Following absorption, they are distributed throughout the body, with the highest concentrations typically found in the liver, the primary site of metabolism.
- Metabolism: As previously discussed, metabolism occurs primarily in the liver via cytochrome P450 enzymes, leading to the formation of toxic pyrrolic esters. Detoxification pathways, such as hydrolysis and N-oxidation, also occur.
- Excretion: The metabolites and any unchanged parent compound are primarily excreted in the urine.

Further research is needed to establish a detailed pharmacokinetic profile specifically for **(+)-Intermedine**.

Conclusion

(+)-Intermedine, since its definitive isolation and characterization, has been a subject of significant toxicological research. Its role as a hepatotoxin is well-established, with recent studies providing detailed insights into its mechanism of action at the molecular level. While its synthesis has been achieved, and its spectroscopic properties are characterized, a comprehensive understanding of its pharmacokinetics remains an area for future investigation. This guide serves as a foundational resource for researchers, consolidating the current knowledge on **(+)-Intermedine** and highlighting areas where further research is warranted.

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